1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11 (13 (15)16)17-12 (9)14-10 (8)4-7/h2-6H,1H3, (H,15,16)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule . 1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11 (13 (15)16)17-12 (9)14-10 (8)4-7/h2-6H,1H3, (H,15,16)
.
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that features both thieno and quinoline structures. This compound is classified under quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its unique structural properties and potential interactions with biological targets.
The synthesis of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid typically involves cyclization reactions. One common synthetic route is the reaction of 2-aminothiophenol with methyl anthranilate, facilitated by dehydrating agents such as polyphosphoric acid. This method allows for the formation of the quinoline ring through a series of cyclization steps under controlled conditions, yielding the desired carboxylic acid derivative.
The molecular structure of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid can be described using its InChI notation:
The InChI Key for this compound is STFBAYHWAROTRN-UHFFFAOYSA-N, which serves as a unique identifier for its chemical structure in databases like PubChem . The presence of both thieno and quinoline moieties contributes to its distinct electronic properties.
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid can participate in various chemical reactions:
The major products from these reactions include:
Relevant data regarding its solubility and stability under different conditions can be crucial for practical applications in research settings.
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid has several potential applications:
Research into this compound continues to explore its full range of biological activities and therapeutic potentials, making it a subject of interest in medicinal chemistry and pharmacology .
The thieno[2,3-b]quinoline core is efficiently constructed via Friedländer condensation, where 2-aminothiophenol and methyl anthranilate undergo cyclodehydration in polyphosphoric acid (PPA) at 120–140°C. This reaction proceeds through a Schiff base intermediate, followed by electrophilic aromatic substitution at the ortho-position of the thiophene ring. The carboxylic acid group at C2 is introduced by acidic hydrolysis of the intermediate methyl ester, yielding 7-methylthieno[2,3-b]quinoline-2-carboxylic acid with typical yields of 70–75% [2] [3]. The electron-donating methyl group at C7 enhances cyclization efficiency by increasing nucleophilicity at the fusion site.
Table 1: Cyclization Methods for Thienoquinoline Core Synthesis
Method | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
PPA-mediated cyclization | PPA, 120–140°C, 8–10 h | Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate | 74% |
Microwave-assisted hydrolysis | 30% KOH, EtOH, 100°C, 45 min | 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | 82% |
Electrophilic bromination | NBS, CCl₄, reflux | 4-Bromo-7-methylthieno[2,3-b]quinoline-2-carboxylic acid | 67% |
Microwave irradiation significantly optimizes the hydrolysis step of methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate. Under microwave conditions (100°C, 300 W), 30% ethanolic KOH achieves complete ester hydrolysis within 45 minutes—compared to 12 hours conventionally—with yields ≥78%. This acceleration results from rapid, uniform heating that minimizes decarboxylation side reactions. The method is particularly advantageous for acid-sensitive derivatives, preserving the quinoline ring integrity while reducing energy consumption [3] [10].
The C7 bromo-substituted derivative undergoes Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes, using Et₃N in DMF as a base-solvent system. This method installs alkynyl groups at C7 with yields of 50–95%. Crucially, Et₃N suppresses alkyne dimerization (Glaser coupling), while the Pd(0)/Cu(I) system facilitates oxidative addition and transmetalation. Unexpectedly, minor tricyclic lactone byproducts (5–12% yield) form via in situ electrophile-promoted nucleophilic cyclization (EPNC), where Et₃N⁺H acts as a proton source for lactonization [2] [9]. Functional group tolerance includes electron-donating groups (e.g., -NMe₂, thiophene) and electron-withdrawing substituents (e.g., -NO₂).
Table 2: Sonogashira Coupling Yields with Diverse Alkynes
Alkyne Substituent | Product Yield (%) | Lactone Byproduct Yield (%) |
---|---|---|
Phenyl | 65 | 8 |
4-Aminophenyl | 60 | 5 |
4-Fluorophenyl | 55 | 7 |
Thiophen-2-yl | 75 | 12 |
4-Pyridyl | 50 | <5 |
[CpRhCl₂]₂-catalyzed C–H activation enables direct annulation between 7-methylthieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. The carboxylic acid group acts as a directing group, coordinating with Rh(III) to facilitate *ortho-C–H bond cleavage. Subsequent alkyne insertion and reductive elimination yield tetracyclic lactones through formal [4+2] cycloaddition. This method constructs sterically congested tetracyclic frameworks with high regioselectivity and yields of 65–85%. The reaction tolerates symmetrical alkynes (e.g., diphenylacetylene) and unsymmetrical variants (e.g., methyl phenylpropiolate), with the electron-rich alkyne carbon orienting proximal to the quinoline nitrogen [2] [9].
During Sonogashira coupling, minor tricyclic lactones arise via EPNC without added electrophiles. The mechanism involves:
Halocyclization using CuX₂ or N-halo succinimides (NXS) introduces halogens at the C4 position of the thienoquinoline core. Treatment with NBS/CuBr in CCl₄ at 80°C achieves regioselective bromination due to the electron-rich nature of C4, adjacent to the quinoline nitrogen. This generates 4-bromo-7-methylthieno[2,3-b]quinoline-2-carboxylic acid in 67% yield. The halogen serves as a handle for further cross-coupling (e.g., Suzuki reactions) or as a pharmacophore in bioactive analogs. Iodocyclization using I₂/CuI is equally effective but requires lower temperatures (50°C) to prevent oxidative degradation [3] [9].
Table 3: Halocyclization Reagents and Outcomes
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1